molecular formula C20H20ClN3O3S B5330147 N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide

N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide

カタログ番号 B5330147
分子量: 417.9 g/mol
InChIキー: ZIWUVLOHXLMTRA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide, commonly known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

作用機序

TAK-659 selectively binds to the active site of N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide and inhibits its kinase activity. N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition leads to the suppression of downstream signaling events, including the activation of PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis and inhibit cell proliferation in various B-cell malignancies. Additionally, TAK-659 has been shown to modulate the immune microenvironment by suppressing the activation and proliferation of T-cells and myeloid-derived suppressor cells.

実験室実験の利点と制限

TAK-659 has several advantages for laboratory experiments, including its high potency and selectivity for N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide, which allows for the specific inhibition of B-cell receptor signaling. However, TAK-659 has limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.

将来の方向性

Several future directions for TAK-659 research include the evaluation of its efficacy in combination with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors, in the treatment of B-cell malignancies. Additionally, the development of novel formulations and delivery methods for TAK-659 may improve its bioavailability and pharmacokinetics, leading to better clinical outcomes. Finally, the identification of predictive biomarkers for TAK-659 response may help to improve patient selection and treatment outcomes.

合成法

The synthesis of TAK-659 involves several steps, including the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with thionyl chloride, followed by the reaction with 4-chloro-N-(phenylsulfonyl)benzenecarboximidoyl chloride. The final product is obtained through the reaction of the intermediate with 4-amino-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic applications in B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Several preclinical studies have demonstrated the efficacy of TAK-659 in inhibiting N-(5-tert-butyl-3-isoxazolyl)-4-chloro-N'-(phenylsulfonyl)benzenecarboximidamide and suppressing B-cell receptor signaling, leading to the induction of apoptosis and inhibition of cell proliferation.

特性

IUPAC Name

N'-(benzenesulfonyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-20(2,3)17-13-18(23-27-17)22-19(14-9-11-15(21)12-10-14)24-28(25,26)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWUVLOHXLMTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=NO1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。